3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure substituted with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic conditions to form the quinazoline ring. The phenylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine is reacted with a suitable electrophile, such as a benzyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which can have different pharmacological properties .
Scientific Research Applications
3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. Additionally, the quinazoline core can inhibit certain enzymes, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
3-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific combination of a quinazoline core and a phenylpiperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for drug development and scientific research .
Properties
IUPAC Name |
3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-24(29-16-14-28(15-17-29)21-6-2-1-3-7-21)20-12-10-19(11-13-20)18-30-25(32)22-8-4-5-9-23(22)27-26(30)33/h1-13H,14-18H2,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCKRNSWXEZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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